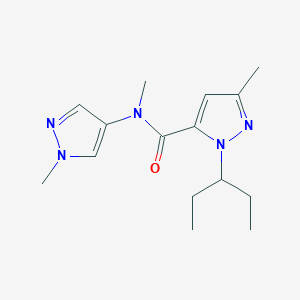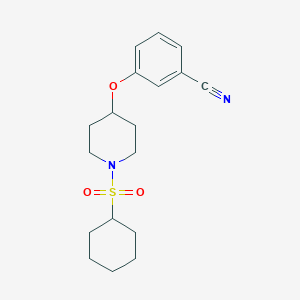![molecular formula C11H13N3O2S B6964265 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile](/img/structure/B6964265.png)
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a carbonitrile group, and a methylsulfonylcyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the carbonitrile group: This step often involves the use of cyanating agents under controlled conditions.
Attachment of the methylsulfonylcyclopropyl moiety: This step can be carried out using a cyclopropanation reaction, followed by sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridine derivatives.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-3-carbonitrile
- 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-4-carbonitrile
- 4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-5-carbonitrile
Uniqueness
4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylsulfonylcyclopropyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[(1-methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-17(15,16)11(3-4-11)8-14-9-2-5-13-10(6-9)7-12/h2,5-6H,3-4,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSXOMGBIWRWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CNC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Fluorophenyl)cyclopropyl]-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6964184.png)
![2,4,5-trifluoro-3-hydroxy-N-(3-oxabicyclo[3.1.0]hexan-6-ylmethyl)benzamide](/img/structure/B6964213.png)

![N,3-dimethyl-5-(methylamino)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,2-thiazole-4-carboxamide](/img/structure/B6964227.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-thiophen-2-ylcyclohexane-1-carboxamide](/img/structure/B6964230.png)
![N-[(5-chloropyridin-2-yl)methyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide](/img/structure/B6964238.png)
![N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6964243.png)
![3-(2-Ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide](/img/structure/B6964247.png)

![3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B6964257.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide](/img/structure/B6964273.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide](/img/structure/B6964278.png)
![1-butylsulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B6964284.png)
![[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6964291.png)
